![molecular formula C8H7ClF3N3O B1460705 (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-11-2](/img/structure/B1460705.png)
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl groups are common in pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall molecular structure and properties of the compound.
Chemical Reactions Analysis
Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, can be achieved by various methods . One such method is photoredox catalysis, a process that involves the generation of the trifluoromethyl radical .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Trifluoromethylated Analogues : A study described the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues using a similar compound. These compounds exhibit an interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize certain molecular conformations (Sukach et al., 2015).
Novel Syntheses Involving Pyrimidines : Another study explored novel syntheses of tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones, which involved compounds structurally related to your compound of interest (Friary et al., 1993).
Biological Applications and Studies
Antimicrobial Activity : Research on similar pyrimidines has shown potential antimicrobial activities. For instance, certain pyrimidines were synthesized and evaluated for their antimicrobial effectiveness (Abdelhamid et al., 2005).
Inhibition of Enzymatic Activity : Novel pyrimidines, including trihalomethyl-substituted pyrimidines and dihydropyrimidines, have been tested for their ability to inhibit NTPDase, an enzyme involved in ATP and ADP hydrolysis in the brain (Cechin et al., 2003).
DNA-Topoisomerase I Inhibitory Activity : Certain 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazol-2(1H)-ones, similar to your compound, have been synthesized and found to exhibit significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).
Chemical Properties and Applications
Regio- and Enantioselectivity in Reactions : A study investigated the regio- and enantioselectivity in the asymmetric organocatalytic addition of acetone to 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the versatility of such compounds in chemical synthesis (Sukach et al., 2014).
Dehydrating and Desulfhydrylating Reagents : Chloropyrimidine derivatives, including those structurally similar to your compound, have been used as dehydrating and desulfhydrylating reagents in the preparation of various chemicals (Kondo et al., 1981).
Mechanism of Action
Mode of Action
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the cells, leading to a decrease in the production of ATP, the primary energy source for cells . This energy disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the proton gradient across the mitochondrial membrane . This decrease in the proton gradient disrupts the production of ATP, leading to energy depletion and cell death .
Pharmacokinetics
The trifluoromethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites
Result of Action
The result of the action of this compound is the disruption of energy production within the cell, leading to cell death . This makes it an effective fungicide, as it can kill the fungal cells by disrupting their energy supply .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can influence the stability and efficacy of the compound
properties
IUPAC Name |
(8S)-2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPUVAQWCTKNO-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)C=C(N=C2N[C@@H]1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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